molecular formula C22H28N2O4S B3469430 N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-ETHOXY-N-PHENYLBENZENE-1-SULFONAMIDE

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-ETHOXY-N-PHENYLBENZENE-1-SULFONAMIDE

Cat. No.: B3469430
M. Wt: 416.5 g/mol
InChI Key: ZSDGTVPVBOBORQ-UHFFFAOYSA-N
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Description

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-ETHOXY-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes an azepane ring, an oxoethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-ETHOXY-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate linear precursors under acidic or basic conditions.

    Introduction of the Oxoethyl Group: The oxoethyl group is introduced via an acylation reaction, often using acyl chlorides or anhydrides in the presence of a base.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is typically introduced through a sulfonation reaction, using sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-ETHOXY-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction pathway.

Scientific Research Applications

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-ETHOXY-N-PHENYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-ETHOXY-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The azepane ring and oxoethyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-CHLOROBENZAMIDE: This compound shares a similar structure but with a chlorine substituent on the benzene ring, which can alter its reactivity and biological activity.

    N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-METHOXY-N-PHENYLBENZENE-1-SULFONAMIDE: The methoxy group in place of the ethoxy group can influence the compound’s solubility and interaction with biological targets.

Uniqueness

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-4-ETHOXY-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-2-28-20-12-14-21(15-13-20)29(26,27)24(19-10-6-5-7-11-19)18-22(25)23-16-8-3-4-9-17-23/h5-7,10-15H,2-4,8-9,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDGTVPVBOBORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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